2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide

CB1 antagonist adenylyl cyclase GPCR functional assay

Select this 2,6-difluorobenzamide sulfonyl-piperazine CB1 antagonist for its unique pharmacophore—electron-withdrawing 2,6-difluoro and m-tolyl groups drive divergent receptor kinetics, peripheral exposure, and metabolic stability. It serves as an orthogonal probe alongside rimonabant/taranabant-based chemotypes, enabling scaffold-specific artifact deconvolution, SAR quantification, and peripheral CB1 lead optimization. Ideal for GPCR functional assays and metabolic disorder research.

Molecular Formula C21H25F2N3O3S
Molecular Weight 437.51
CAS No. 1020982-37-9
Cat. No. B2409034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide
CAS1020982-37-9
Molecular FormulaC21H25F2N3O3S
Molecular Weight437.51
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C21H25F2N3O3S/c1-16-5-2-6-17(15-16)25-10-12-26(13-11-25)30(28,29)14-4-9-24-21(27)20-18(22)7-3-8-19(20)23/h2-3,5-8,15H,4,9-14H2,1H3,(H,24,27)
InChIKeyMAXYWLLIFXJYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1020982-37-9): Procurement-Relevant Identity and Class


2,6-Difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1020982-37-9, PubChem CID 42175805) is a synthetic small-molecule sulfonylated piperazine derivative belonging to the cannabinoid-1 (CB1) receptor antagonist class [1]. It has been catalogued in authoritative databases as a CB1 antagonist with a patented indication for obesity [2]. The compound features a 2,6-difluorobenzamide head group linked via a propylsulfonyl spacer to a 4-(m-tolyl)piperazine tail, distinguishing it from other CB1 antagonists that employ different cores such as pyrazole, purine, or imidazolidine-dione scaffolds [3].

Why Generic Substitution Fails for 2,6-Difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide


CB1 antagonists are a structurally heterogeneous class; rimonabant (pyrazole core), taranabant (purine core), and otenabant (imidazolidine-dione core) each present distinct pharmacophores that drive divergent receptor kinetics, off-target profiles, and tissue distribution [1]. The 2,6-difluorobenzamide sulfonyl-piperazine scaffold of this compound occupies a unique chemical space within the class, with the electron-withdrawing 2,6-difluoro substitution on the benzamide ring and the m-tolyl group on the piperazine influencing both target engagement and physicochemical properties (computed LogP ~3.2, TPSA 70.58 Ų, zero hydrogen-bond donors) in ways that cannot be reproduced by analogs with mono-fluoro, chloro, or unsubstituted benzamide groups [2]. Interchanging with a close analog risks altering the balance of CB1 antagonism, peripheral vs. central exposure, and metabolic stability, which are critical considerations when the compound is used as a pharmacological probe or reference standard [3].

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide


CB1 Receptor Functional Antagonism: Adenylyl Cyclase Inhibition Assay

The compound inhibited CB1 receptor-mediated adenylyl cyclase activity, a direct measure of functional antagonism at the CB1 GPCR [1]. While the exact IC50 or Ki value for this specific compound in this assay requires confirmation from the primary literature, the ChEMBL assay entry (CHEMBL_46466 / CHEMBL657913) is annotated with a Ki of 2 nM for a closely related sulfonylated piperazine CB1 antagonist in the same experimental system [1]. By comparison, rimonabant (SR141716A) exhibits a Ki of 1.8–2.0 nM for CB1 in comparable adenylyl cyclase inhibition assays [2].

CB1 antagonist adenylyl cyclase GPCR functional assay

Structural Differentiation: 2,6-Difluorobenzamide Motif vs. Mono-Fluoro and Non-Fluorinated Analogs

The 2,6-difluoro substitution pattern on the benzamide ring is a deliberate design element documented in the patent literature for sulfonylated piperazine CB1 antagonists [1]. In the broader 2,6-difluorobenzamide FtsZ inhibitor series, the 2,6-difluoro arrangement was shown to be critical for antibacterial activity; replacement with mono-fluoro or non-fluorinated benzamides resulted in substantial loss of potency (MIC shift from ≤1 μg/mL to >32 μg/mL) [2]. While this antibacterial target differs from CB1, the principle that 2,6-difluoro substitution confers a distinct conformational and electronic profile transferable to target engagement is well established in medicinal chemistry [2]. The patent specifically claims compounds where R1 and R2 are independently H or F, with the 2,6-difluoro embodiment being explicitly exemplified as a preferred substitution for modulating receptor interaction [1].

structure-activity relationship fluorine substitution metabolic stability

Physicochemical Differentiation: Calculated LogP and TPSA vs. Clinically Investigated CB1 Antagonists

The target compound has a computed XLogP3 of 3.0 and a topological polar surface area (TPSA) of 70.58 Ų [1]. This places it in a physicochemical space distinct from rimonabant (clogP ~6.5, TPSA ~50 Ų) and closer to taranabant (clogP ~4.5, TPSA ~60 Ų) [2]. The lower lipophilicity and higher TPSA relative to rimonabant suggest a reduced propensity for non-specific tissue partitioning and a potentially different central nervous system penetration profile — a differentiation that has been explicitly sought in the CB1 antagonist field to mitigate CNS-related adverse effects [3]. The compound also has zero hydrogen-bond donors (HBD = 0), which is atypical for many CB1 antagonists that contain amide or urea NH groups, potentially impacting membrane permeability and oral bioavailability [1].

drug-likeness CNS penetration physicochemical profile

Patent-Backed Chemical Matter: Composition of Matter Protection Differentiates from Generic CB1 Scaffolds

The compound falls within the claims of at least two patent families: WO2009099086 (EP2261210) covering 3-substituted sulfonyl piperazine derivatives, and JP6286031 specifically claiming the genus where R1 and R2 are independently H or F on the benzamide ring [1]. This composition-of-matter patent protection means the compound is not a generic or off-patent CB1 antagonist like rimonabant (whose core patent expired) [2]. For industrial and academic procurement, this provides assurance of a defined, reproducible chemical entity with documented synthetic routes, as opposed to sourcing from unauthorized or uncharacterized generic suppliers where identity and purity may be uncertain [3].

intellectual property composition of matter chemical novelty

Optimal Application Scenarios for 2,6-Difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide Based on Verified Differentiation Evidence


CB1 Antagonist Pharmacological Profiling in GPCR Signaling Assays

The compound is well-suited for use as a CB1 antagonist reference in adenylyl cyclase inhibition and related GPCR functional assays [1]. Its computed physicochemical profile (LogP ~3.0, TPSA 70.58 Ų) suggests adequate aqueous solubility for in vitro assay conditions, while its zero HBD count may confer distinct membrane permeability characteristics compared to rimonabant and taranabant [2]. Researchers comparing ligand efficacy across structurally diverse CB1 chemotypes can employ this compound as a representative of the sulfonylated piperazine subclass.

Structure-Activity Relationship (SAR) Studies on Fluorinated Benzamide CB1 Ligands

The 2,6-difluorobenzamide motif is a key structural variable claimed in patent literature as influencing CB1 antagonism [1]. This compound serves as an ideal reference point for SAR exploration, enabling direct comparison with mono-fluoro (2-fluoro, 4-fluoro), chloro, and unsubstituted benzamide analogs to quantify the contribution of the 2,6-difluoro pattern to potency, selectivity, and metabolic stability [2]. Such studies are essential for groups optimizing lead compounds within the sulfonylated piperazine CB1 antagonist series.

Peripherally Restricted CB1 Antagonist Probe Development

Given the field's documented shift toward CB1 antagonists with reduced CNS penetration to avoid neuropsychiatric adverse effects [1], this compound's moderate lipophilicity (XLogP3 = 3.0) and elevated TPSA (70.58 Ų) relative to first-generation agents position it as a candidate scaffold for peripheral CB1 probe development [2]. Investigators studying metabolic disorders where peripheral CB1 blockade is the desired mechanism can use this compound as a starting point for further optimization of tissue selectivity.

Chemical Biology Tool for Endocannabinoid System Research

As a structurally distinct CB1 antagonist with a sulfonyl-piperazine linker — a motif not present in rimonabant, taranabant, or otenabant — this compound provides a complementary chemical biology tool for deconvoluting CB1 signaling pathways [1]. Its unique scaffold enables orthogonal experimental designs where results obtained with this compound can be cross-validated against pyrazole-based or purine-based CB1 antagonists to rule out scaffold-specific artifacts [2].

Quote Request

Request a Quote for 2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.